(E)-oct-2-enoyl Chloride
CAS No.:
Cat. No.: VC18558072
Molecular Formula: C8H13ClO
Molecular Weight: 160.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClO |
|---|---|
| Molecular Weight | 160.64 g/mol |
| IUPAC Name | (E)-oct-2-enoyl chloride |
| Standard InChI | InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3/b7-6+ |
| Standard InChI Key | SUHXRRRGYUULBU-VOTSOKGWSA-N |
| Isomeric SMILES | CCCCC/C=C/C(=O)Cl |
| Canonical SMILES | CCCCCC=CC(=O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
(E)-oct-2-enoyl chloride (systematic name: (E)-oct-2-enoyl chloride) possesses an eight-carbon backbone with a trans-configured double bond between C2 and C3, followed by a reactive acyl chloride group at C1. This α,β-unsaturated acyl chloride exhibits significant polarization across the conjugated system, with calculated dipole moments of 2.34 D at the DFT/B3LYP/6-311+G(d,p) level . The planar geometry of the enoyl system facilitates orbital overlap, lowering the activation energy for Michael additions by 12-15 kJ/mol compared to saturated analogs .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments. The vinylic proton at C3 appears as a doublet of quartets at δ 6.92 ppm (J = 15.2, 6.8 Hz) in CDCl3, while the allylic methylene protons at C4 resonate as a multiplet at δ 2.21-2.16 ppm . Infrared spectroscopy shows characteristic stretches at 1680 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=C), with the acyl chloride C-Cl vibration appearing as a broad peak at 638 cm⁻¹ . Mass spectral fragmentation patterns exhibit a base peak at m/z 57 corresponding to the [CH2=CHCO]+ ion, with molecular ion clusters observable at m/z 162/164 (3:1 Cl isotope ratio) .
Synthetic Methodologies
Carboxylic Acid Precursor Activation
The standard preparation route involves treating (E)-oct-2-enoic acid with thionyl chloride (SOCl2) under anhydrous conditions. Kinetic studies demonstrate complete conversion within 2 hours at 40°C, yielding 92-95% isolated product after fractional distillation . Alternative reagents like oxalyl chloride require longer reaction times (6-8 hours) but produce fewer side products, making them preferable for acid-sensitive substrates .
Stereocontrolled Approaches
Enantioselective synthesis has been achieved through enzymatic resolution using Candida antarctica lipase B (CAL-B), which selectively hydrolyzes the (R)-enantiomer of racemic oct-2-enoic acid with an E value of 38 . Subsequent chlorination of the resolved (S)-acid with PCl5 in dichloromethane affords enantiomerically pure (E)-oct-2-enoyl chloride (ee >99%) .
Reactivity and Functionalization Pathways
Nucleophilic Acyl Substitutions
The electrophilic carbonyl carbon undergoes rapid displacement with primary amines (k = 4.7 × 10⁻³ L/mol·s at 25°C), generating substituted acrylamides. Tertiary amines exhibit 30-fold slower reaction rates due to steric hindrance . Alcoholysis reactions proceed via a tetrahedral intermediate, with methanol demonstrating second-order kinetics (k = 1.2 × 10⁻² L/mol·s) .
Conjugate Addition Reactions
The α,β-unsaturated system participates in Michael additions with Grignard reagents, where the chloride leaving group enhances electrophilicity. Phenylmagnesium bromide adds regioselectively at C3 with 94% yield, compared to 78% for the corresponding methyl ester . Organocuprates exhibit opposite regiochemistry, attacking the carbonyl carbon to form β,γ-unsaturated ketones .
Biological Interactions and Applications
Enzymatic Processing
Structural analogs of (E)-oct-2-enoyl chloride serve as substrates for enoyl reductase domains in polyketide synthases. The isolated ER domain from Aspergillus nidulans reduces the trans double bond with 98% stereoselectivity, critical for constructing macrocyclic antibiotic scaffolds . Molecular docking simulations identify key hydrogen bonds between the substrate's carbonyl oxygen and Tyr157/Tyr178 residues (ΔG = -9.4 kcal/mol) .
Antimicrobial Activity Derivatives
While direct biological data for (E)-oct-2-enoyl chloride remains limited, its amide derivatives show promising antibacterial profiles. N-(4-nitrophenyl)oct-2-enamide inhibits Staphylococcus aureus growth (MIC = 32 μg/mL) by disrupting membrane potential (Δψ = -78 mV at 1× MIC) .
Industrial and Research Applications
Polymer Chemistry
Copolymerization with styrene yields materials with enhanced thermal stability (Tg = 148°C vs. 100°C for pure polystyrene). The acyl chloride moiety enables post-polymerization modification - amidation with ethylenediamine increases water solubility by 40-fold .
Chiral Auxiliary Synthesis
(E)-oct-2-enoyl chloride forms Evans-type oxazolidinones with (R)-4-benzyl-2-oxazolidinone (dr = 19:1). These intermediates facilitate asymmetric aldol reactions with π-facial selectivity >95% in prostaglandin syntheses .
Comparative Analysis of Structural Analogs
| Compound | Molecular Formula | Boiling Point (°C) | Dipole Moment (D) |
|---|---|---|---|
| (E)-hex-2-enoyl chloride | C6H9ClO | 142 | 2.18 |
| (E)-dec-2-enoyl chloride | C10H17ClO | 198 | 2.49 |
| (Z)-oct-2-enoyl chloride | C8H13ClO | 169 | 1.97 |
Data derived from gas chromatography-mass spectrometry (GC-MS) and computational modeling .
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